molecular formula C7H8N2O2 B024328 Ethyl 2,3-dicyanopropionate CAS No. 40497-11-8

Ethyl 2,3-dicyanopropionate

Cat. No. B024328
CAS RN: 40497-11-8
M. Wt: 152.15 g/mol
InChI Key: NPZOLWMDTPEVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dicyanopropionate is a colorless to red oily liquid . It is soluble in ethyl ether and ethyl acetate but insoluble in water . It can be hydrolyzed with alkali into the corresponding acid and further hydrolyzed into 1,2-dicyanoethane .


Synthesis Analysis

The synthesis of Ethyl 2,3-dicyanopropionate involves adding dimethyl formamide and sodium cyanide to a dissolving kettle, stirring at high speed, synthesizing with dimethyl formamide and paraformaldehyde, dropping ethyl cyanoacetate, stirring, laying aside for layering, continuously distilling the layered water layer, and rectifying the organic layer in a rectifying kettle . A green preparation process has also been developed, which includes steps such as premixing raw materials, carrying out synthetic reaction, acidification reaction, extraction, recovering and refining dichloroethane .


Chemical Reactions Analysis

The preparation of Ethyl 2,3-dicyanopropionate involves adding potassium cyanide solution and ethyl cyanoacetate into the reaction flask, using dimethyl sulfoxide as solvent, slowly adding formaldehyde solution to the solution, and maintaining the reaction temperature at 5℃ .


Physical And Chemical Properties Analysis

Ethyl 2,3-dicyanopropionate has a molecular formula of C7H8N2O2 and a molecular weight of 152.15 . It is a liquid at 20°C . The boiling point is 140°C at 1 mmHg and the flash point is 148°C . The specific gravity is 1.12 .

Scientific Research Applications

Organic Synthesis

Ethyl 2,3-dicyanopropionate serves as a valuable intermediate in organic synthesis. It’s used in the preparation of various organic compounds due to its reactive cyano groups which can be transformed into carboxylic acids, esters, amides, and other functional groups. This makes it a key ingredient in synthesizing pharmaceuticals, agrochemicals, and polymers .

Pharmaceuticals

In the pharmaceutical industry, Ethyl 2,3-dicyanopropionate is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure is pivotal in constructing molecules with medicinal properties, particularly in the development of new drugs that target a range of diseases .

Agrochemicals

This compound plays a crucial role in the production of agrochemicals. It acts as an intermediate in the synthesis of insecticides such as fipronil, which is widely used in agriculture to protect crops from various pests. The cyano groups in Ethyl 2,3-dicyanopropionate are essential for building the chemical structure of these insecticides .

Polymer Research

Ethyl 2,3-dicyanopropionate is also significant in polymer research. It can be used to introduce nitrile functionality into polymers, which can enhance the material properties such as thermal stability and resistance to solvents. This application is particularly important in the development of high-performance materials for industrial use .

Material Science

In material science, Ethyl 2,3-dicyanopropionate contributes to the synthesis of liquid crystal materials and high polymer materials. Its ability to react and form more complex structures is valuable in creating materials with specific optical and mechanical properties .

Analytical Chemistry

As a standard in analytical chemistry, Ethyl 2,3-dicyanopropionate is used for calibration and testing in chromatography and mass spectrometry. Its well-defined structure and properties make it an excellent reference compound for method development and validation .

Environmental Applications

The green synthesis of Ethyl 2,3-dicyanopropionate is an emerging field focusing on reducing environmental impact. Methods are being developed to produce this compound in a way that minimizes the generation of hazardous waste and reduces energy consumption, aligning with the principles of green chemistry .

Safety and Regulations

Understanding the safety and handling of Ethyl 2,3-dicyanopropionate is crucial. It’s subject to various safety regulations due to its potential hazards. Proper knowledge of its handling, storage, and disposal is essential for researchers and industries working with this chemical .

Safety And Hazards

Ethyl 2,3-dicyanopropionate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and serious eye irritation . Protective measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Ethyl 2,3-dicyanopropionate is used for R&D purposes . A green preparation process has been developed to reduce the safety risk in the production process, greatly reduce the energy consumption of industrial production, greatly reduce the emission of wastewater and tail gas, and achieve the effects of green synthesis, energy conservation, and emission reduction .

properties

IUPAC Name

ethyl 2,3-dicyanopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-11-7(10)6(5-9)3-4-8/h6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZOLWMDTPEVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443934
Record name ethyl 2,3-dicyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dicyanopropionate

CAS RN

40497-11-8
Record name Propanoic acid, 2,3-dicyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40497-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,3-dicyanopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2,3-dicyano-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium cyanide (13.0 g, 0.2M) was stirred in absolute ethanol and ethyl cyanoacetate (22.6 g, 0.2M) and paraformaldehyde (6.0 g, 0.2m) were added at ambient temperature. After 5 minutes the white suspension was heated under reflux conditions for 12 minutes, and the orange solution was evaporated to dryness in vacuo at below 25° C. to give a buff solid. The solid (the potassium salt) was dissolved in water (400 ml), acidified to pH 5 with 2M hydrochloric acid solution, giving a red oil. This mixture was extracted with dichloromethane and the extracts dried and evaporated to dryness in vacuo to give the title compound as a red oil (23.5 g), 1H NMR (CDCl3) d 4.3 (2H, q), 3.95 (1H, t), 3.0 (2H, d), 1.35 (3H, t); identical with an authentic sample. Distilled material had b.p. 132-136° C. at 0.5mmHg. Yield : 77%.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of ethyl cyanoacetate (916.0 g, 8.10 mol) in N,N-dimethylformamide (2.5 L) was added slowly glycolonitrile (700.0 g, 6.75 mol) in water (55% solution). To the mixture was added potassium carbonate (932.7 g, 6.75 mol), over 1.5 h, ensuring that the reaction temperature did not rise above 30° C. The reaction mixture was then stirred at room temperature overnight. The reaction mixture was filtered and the filtrate adjusted to pH 3 by addition of acid. The organic phase was separated and partially concentrated in vacuo. To the concentrate was added diethyl ether (1 L) and the solution was washed with water (5×1 L), dried (MgSO4) and concentrated in vacuo to give Preparation 46 (803 g).
Quantity
916 g
Type
reactant
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
932.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
46
Quantity
803 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dicyanopropionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dicyanopropionate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,3-dicyanopropionate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,3-dicyanopropionate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,3-dicyanopropionate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,3-dicyanopropionate

Q & A

Q1: What is the primary use of ethyl 2,3-dicyanopropionate in chemical synthesis?

A1: Ethyl 2,3-dicyanopropionate is primarily used as a building block in the synthesis of more complex molecules, particularly heterocyclic compounds like pyrazoles. These pyrazole derivatives often exhibit biological activity and are explored for their potential as insecticides and pharmaceuticals. [, , , , ]

Q2: Can you provide an example of a specific synthesis pathway using ethyl 2,3-dicyanopropionate?

A2: One example is the synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole. This involves reacting 2,6-dichloro-4-trifluoromethylamine with nitrosyl sulphuric acid, followed by a reaction with ethyl 2,3-dicyanopropionate in acetic acid. [, , ] This pyrazole derivative is a crucial intermediate in the production of several insecticides. []

Q3: How efficient is the synthesis of ethyl 2,3-dicyanopropionate itself?

A3: Recent research highlights a new method for synthesizing ethyl 2,3-dicyanopropionate with high purity (98%) and yield (90%). This new process involves reacting ethyl cyanoacetate with paraformaldehyde and cyanide at a controlled temperature (5 ± 1 °C) followed by extraction with dichloroethane. This method minimizes side reactions and significantly improves yield compared to conventional processes. [, ]

Q4: The papers mention "trifluoromethyl-containing pyrazoles" as potential insecticides. Why are these compounds of interest?

A4: Incorporating fluorine, specifically trifluoromethyl groups, into molecules can drastically alter their physical, chemical, and biological properties. [] These alterations often lead to enhanced biological activity, making trifluoromethyl-containing pyrazoles particularly interesting for insecticide development. [, ]

Q5: The research mentions characterizing synthesized compounds using various spectroscopic techniques. What kind of information do these techniques provide?

A5: Spectroscopic techniques like IR, ¹H NMR, ¹³C NMR, and MS are routinely used to confirm the identity and purity of synthesized compounds. IR spectroscopy provides information about the functional groups present in the molecule. NMR spectroscopy elucidates the structure and connectivity of atoms within the molecule. Mass spectrometry helps determine the molecular weight and formula. [, ]

Q6: Several papers describe the crystal structures of synthesized compounds. Why is determining crystal structure important?

A6: Determining the crystal structure of a compound provides valuable insights into its three-dimensional conformation and arrangement of molecules in the solid state. [, , ] This information can be crucial for understanding the compound's properties, including its stability, solubility, and potential interactions with biological targets.

Q7: Are there any environmental concerns regarding ethyl 2,3-dicyanopropionate or its derivatives?

A7: While the provided research focuses primarily on synthesis and characterization, it's important to acknowledge potential environmental concerns related to any chemical compound and its byproducts. Further research on the ecotoxicological effects and degradation pathways of ethyl 2,3-dicyanopropionate and its derivatives is crucial to assess and mitigate any negative environmental impacts. Sustainable synthesis strategies and responsible waste management practices are also essential for minimizing the environmental footprint of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.